N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide
CAS No.: 2034304-35-1
Cat. No.: VC6361182
Molecular Formula: C14H17NO3
Molecular Weight: 247.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034304-35-1 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.294 |
| IUPAC Name | N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C14H17NO3/c1-10(15-14(16)9-17-2)7-12-8-11-5-3-4-6-13(11)18-12/h3-6,8,10H,7,9H2,1-2H3,(H,15,16) |
| Standard InChI Key | ALWZLKQVTDNSDA-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC |
Introduction
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide is a complex organic compound that belongs to the class of acetamides. It incorporates a benzofuran moiety, which is known for its diverse biological activities, including potential anti-inflammatory and anticancer properties. This compound is of interest in medicinal chemistry due to its unique structure and potential applications.
Synthesis and Chemical Reactions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide typically involves multi-step organic reactions. These may include the formation of the benzofuran core followed by the introduction of the propan-2-yl and 2-methoxyacetamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Potential Chemical Reactions
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Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond.
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Alkylation: The presence of a nitrogen atom in the amide group makes it susceptible to alkylation reactions.
Biological Activities and Applications
While specific biological activities of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide have not been extensively documented, compounds with similar structures have shown promise in medicinal chemistry. Benzofuran derivatives are known for their potential anti-inflammatory and anticancer properties, suggesting that this compound could be explored for similar applications.
Potential Applications
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Anti-inflammatory Agents: The benzofuran moiety may contribute to anti-inflammatory effects.
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Anticancer Agents: The unique structure could provide selective toxicity against certain cancer cell lines.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the purity and structural integrity of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide. These methods provide detailed information about the molecular structure and help in identifying potential impurities.
NMR Spectroscopy
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1H NMR: Useful for identifying the proton environments and confirming the structure.
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13C NMR: Provides information about the carbon skeleton and functional groups.
Mass Spectrometry
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MS: Helps in determining the molecular weight and fragmentation patterns.
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